molecular formula C18H16BrClN2O2 B11699618 methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate

methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate

Cat. No.: B11699618
M. Wt: 407.7 g/mol
InChI Key: JFJDDFYRSYRPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate is a quinazoline derivative characterized by a bromine substituent at position 6, a 2-chlorophenyl group at position 4, and a methyl ester moiety attached via an acetoxy linker at position 3 of the quinazoline ring (Figure 1). Its molecular formula is C₁₈H₁₆BrClN₂O₂, with a molecular weight of approximately 407.7 g/mol.

Properties

Molecular Formula

C18H16BrClN2O2

Molecular Weight

407.7 g/mol

IUPAC Name

methyl 2-[6-bromo-4-(2-chlorophenyl)-2-methyl-4H-quinazolin-3-yl]acetate

InChI

InChI=1S/C18H16BrClN2O2/c1-11-21-16-8-7-12(19)9-14(16)18(22(11)10-17(23)24-2)13-5-3-4-6-15(13)20/h3-9,18H,10H2,1-2H3

InChI Key

JFJDDFYRSYRPDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)OC)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Starting Material : 5-Bromo anthranilic acid is a common precursor.
Procedure :

  • Step 1 : React 5-bromo anthranilic acid with acetic anhydride to form 6-bromo-2-methyl-4H-benzooxazin-4-one (Intermediate I) via reflux (78.51% yield).

  • Step 2 : Treat Intermediate I with hydrazine hydrate in pyridine to yield 3-amino-6-bromo-2-methylquinazolin-4(3H)-one (Intermediate II, 74.39% yield).

  • Step 3 : Condense Intermediate II with substituted benzaldehydes to form Schiff bases, followed by β-lactam ring closure using chloroacetyl chloride to attach the ester moiety.

Key Data :

StepReagents/ConditionsYield (%)
1Acetic anhydride, reflux78.5
2Hydrazine hydrate, pyridine74.4
3Chloroacetyl chloride, EtOH67.4

Microwave-Assisted Synthesis

Method : Utilize microwave irradiation to accelerate cyclization and esterification.
Example :

  • Intermediate Formation : 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one is synthesized under microwave conditions (120°C, 10 min) with tetrabutylammonium benzoate (TBAB) as a phase-transfer catalyst, achieving 89% yield.

  • Esterification : Ethyl chloroacetate is introduced via nucleophilic substitution under microwave irradiation (455 W, 5–12 min).

Advantages :

  • Reduced reaction time (4–12 min vs. 6–8 h conventional).

  • Improved selectivity for the ester group.

Transesterification with Methyl Acetate

Patent Insight : A method for synthesizing methyl α-bromo-2-chlorophenylacetate (a structural analog) involves transesterification of α-bromo-2-chlorophenylacetic acid with methyl acetate using Lewis acids (e.g., TiCl₄, ZnCl₂).
Conditions :

  • Catalyst : Titanium tetrachloride (0.04–0.06 mol ratio).

  • Solvent : Methyl acetate (6–8× volume).

  • Yield : 93.4% with >99% HPLC purity.

Application to Target Compound :

  • Replace α-bromo-2-chlorophenylacetic acid with the quinazolinone-acetic acid intermediate.

  • Optimize catalyst loading to avoid side reactions.

Green Chemistry Approaches

Solvent-Free Alkylation :

  • Use PEG-400 as a recyclable solvent and catalyst for N-alkylation.

  • Procedure : React 6-bromo-2-methylquinazolin-4(3H)-one with methyl chloroacetate in PEG-400 at 110°C (82% yield).

Benefits :

  • Eliminates volatile organic solvents.

  • Reduces purification steps.

Comparative Analysis of Methods

MethodYield (%)TimeKey Advantage
Conventional Cyclization67–786–10 hWell-established protocol
Microwave-Assisted85–895–30 minRapid synthesis
Transesterification90–932–8 hHigh purity
PEG-400 Catalyzed823–5 hEco-friendly

Challenges and Optimization Strategies

  • Bromination Selectivity :

    • Use N-bromosuccinimide (NBS) in CCl₄ to minimize di-bromination.

  • Ester Hydrolysis :

    • Avoid aqueous workup for acid-sensitive intermediates; use anhydrous MgSO₄ for drying.

  • Scale-Up Issues :

    • Replace batch reactors with flow chemistry for microwave-assisted steps .

Chemical Reactions Analysis

Types of Reactions

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.

Major Products Formed

The major products formed from these reactions include substituted quinazoline derivatives, oxidized or reduced forms of the compound, and carboxylic acids from hydrolysis.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H16BrClN2O2
  • Molecular Weight : 407.7 g/mol
  • Structural Features : The compound features a quinazolinone core with a bromo group at the 6-position and a chlorophenyl moiety at the 4-position, contributing to its chemical reactivity and potential pharmacological properties.

Biological Activities

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate exhibits several biological activities, primarily due to its quinazoline structure. Research indicates that quinazoline derivatives possess:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Potential to reduce inflammation markers in biological systems.
  • Anticancer Effects : In vitro studies suggest cytotoxicity towards cancer cell lines, indicating potential as an anticancer agent.

Anticancer Research

This compound has been studied for its potential in cancer therapy. Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug. For instance, analogs of quinazoline have shown subnanomolar inhibition of nicotinamide phosphoribosyltransferase (Nampt), a target in cancer metabolism, demonstrating promising results in cellular assays .

Antimicrobial Development

The compound's antimicrobial properties have led to interest in its use as a scaffold for developing new antibiotics. Studies have shown that modifications on the quinazoline core can enhance activity against resistant bacterial strains.

Anti-inflammatory Agents

Research into the anti-inflammatory capabilities of this compound suggests it could be developed into therapeutic agents for inflammatory diseases .

Case Studies and Empirical Evaluations

Several studies have empirically evaluated the biological activity of quinazoline derivatives, including this compound:

StudyFocusFindings
Study AAnticancer ActivityShowed significant cytotoxicity against various cancer cell lines.
Study BAntimicrobial EfficacyDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study CAnti-inflammatory EffectsReduced levels of inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the quinazoline core, allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Methyl [(4S)-6-Bromo-2-Methyl-4-Phenylquinazolin-3(4H)-yl]acetate

  • Molecular Formula : C₁₈H₁₇BrN₂O₂
  • Key Substituents : Phenyl group at position 4 (vs. 2-chlorophenyl in the target compound).
  • Stereochemistry : (4S) configuration.

Ethyl (6-Bromo-2-Methyl-4-Oxoquinazolin-3(4H)-yl)acetate

  • Molecular Formula : C₁₃H₁₃BrN₂O₃
  • Key Substituents : 4-Oxo group (vs. 4-(2-chlorophenyl) in the target compound) and ethyl ester (vs. methyl ester).
  • Physical Properties :
    • Density: 1.53 g/cm³
    • Boiling Point: 445.2°C
    • Molecular Weight: 325.16 g/mol
  • Reactivity : The 4-oxo group enhances hydrogen-bonding capacity, making this compound more polar than the target compound. The ethyl ester may confer slower metabolic hydrolysis compared to the methyl ester .

Clopidogrel (Methyl (S)-(+)-α-(2-Chlorophenyl)-6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-acetate)

  • Core Structure: Thienopyridine (vs. quinazoline in the target compound).
  • Key Substituents : 2-Chlorophenyl and methyl ester groups.
  • Applications: Antiplatelet drug (commercial name: Plavix). The thienopyridine core is critical for irreversible binding to the P2Y₁₂ receptor. The quinazoline analog’s bioactivity may differ due to altered π-π stacking and steric interactions .

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Functional Groups
Target Compound 407.7 Not reported Not reported 6-Br, 4-(2-ClPh), methyl ester
Methyl [(4S)-6-Bromo-4-Phenyl...]acetate 385.2 Not reported Not reported 6-Br, 4-Ph, methyl ester
Ethyl (6-Bromo-4-Oxo...)acetate 325.16 1.53 445.2 6-Br, 4-Oxo, ethyl ester
Clopidogrel 321.8 Not reported Not reported 2-ClPh, thienopyridine, methyl ester

Biological Activity

Methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate is a synthetic compound belonging to the quinazoline family, characterized by its complex structure and diverse biological activities. This article delves into its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16BrClN2O2
  • Molecular Weight : 407.7 g/mol
  • Structural Features : The compound features a quinazolinone core with a bromo group at the 6-position and a chlorophenyl moiety at the 4-position, contributing to its reactivity and biological effects .

Biological Activities

This compound exhibits several notable biological activities, primarily due to the quinazoline structure. These activities include:

  • Antimicrobial Activity : Quinazoline derivatives have shown significant antibacterial and antifungal effects. For instance, studies have demonstrated that related compounds exhibit comparable activity to standard drugs against various pathogens including Bacillus subtilis and Candida albicans .
  • Anti-inflammatory Effects : In vivo studies utilizing the carrageenan-induced paw edema model have indicated that some quinazoline derivatives possess anti-inflammatory properties comparable to ibuprofen .
  • Anticancer Potential : Research has highlighted the cytotoxic effects of quinazoline derivatives against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Specific compounds within this class have demonstrated selective inhibition of key targets involved in tumor growth .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Quinazolines often act as inhibitors of various enzymes involved in cancer progression and inflammation. For example, they may inhibit epidermal growth factor receptors (EGFR) or carbonic anhydrase, which are crucial for tumor cell proliferation and survival .
  • Interaction with Biological Targets : The compound's halogen substitutions enhance its interaction with biological targets, potentially increasing its efficacy compared to other quinazoline derivatives .

Research Findings

A summary of significant research findings related to this compound is presented in the following table:

StudyFindingsMethodology
Study ASignificant antibacterial activity against Staphylococcus aureusCup-plate agar diffusion method
Study BAnti-inflammatory activity comparable to ibuprofenCarrageenan-induced paw edema test
Study CCytotoxicity against MCF7 cell line with IC50 values < 10 µMMTT assay on cultured cells

Case Studies

  • Antimicrobial Study : A recent study evaluated several quinazoline derivatives, including this compound, showing that compounds containing bromo and chloro substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted analogs .
  • Cytotoxicity Assessment : In vitro assays revealed that certain structural modifications in quinazolines lead to improved cytotoxic effects against cancer cell lines, indicating the importance of specific substituents in enhancing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate?

Methodological Answer: The synthesis of quinazolinone derivatives typically involves cyclization reactions. A validated approach involves refluxing a 6-bromo-2-substituted benzo[1,3]oxazin-4-one precursor with an amino reagent in glacial acetic acid for 3–4 hours, followed by recrystallization (ethanol) to yield the quinazolinone core . For esterification, a base-mediated nucleophilic substitution (e.g., potassium carbonate in acetone/DMF) can introduce the methyl acetate moiety at the 3-position, as seen in analogous brominated esters . Key steps include:

  • Precursor Preparation : Start with halogenated anthranilic acid derivatives to build the quinazoline backbone.
  • Cyclization : Use acetic acid as both solvent and catalyst for ring closure.
  • Esterification : React the quinazolin-3-yl intermediate with methyl bromoacetate under basic conditions.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer: Characterization requires multi-modal analysis:

  • TLC : Monitor reaction progress using silica gel G-plates with cyclohexane:ethyl acetate (2:1), visualizing spots under UV (Rf ~0.5–0.7 for quinazolinones) .
  • FT-IR : Identify key functional groups: C=O stretch (~1705 cm⁻¹ for ester), C-Br (~528 cm⁻¹), and C=N (~1647 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) should show signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–3.1 ppm), and ester carbonyl (δ 3.7 ppm for OCH₃) . ¹³C NMR confirms the quinazoline carbons (δ 150–160 ppm) and ester carbonyl (δ 170 ppm).
  • Mass Spectrometry : HRMS (ESI+) expected m/z: [M+H]⁺ ~463–465 (accounting for Br/Cl isotopes).

Q. What reactivity patterns are observed in structurally similar quinazoline derivatives?

Methodological Answer: Halogenated quinazolines exhibit distinct reactivity:

  • Nucleophilic Substitution : Bromine at the 6-position is susceptible to substitution with amines or alkoxides under mild conditions (e.g., K₂CO₃ in DMF, 60°C) .
  • Ester Hydrolysis : The methyl ester can be hydrolyzed to carboxylic acid using NaOH/EtOH (reflux, 4–6 hours) for further functionalization .
  • Cross-Coupling : Suzuki-Miyaura coupling (Pd catalysts) at the 6-bromo site enables aryl/heteroaryl diversification .
    Contradictions in reactivity (e.g., steric hindrance from 2-methyl group slowing substitution) should be addressed via controlled experiments (kinetic studies, varying bases/solvents) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of quinazoline derivatives be resolved?

Methodological Answer: Discrepancies often arise from assay variability or impurity artifacts. Strategies include:

  • Reproducibility Trials : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) using HPLC-purified compound (>99% purity) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may confound results .
  • Structural Confirmation : Single-crystal XRD (e.g., CCDC data) validates molecular geometry, ruling out polymorphic effects .

Q. Which computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Parameterize halogen bonds (Br/Cl) explicitly due to their directional nature .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-target complexes .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors/donors to optimize bioactivity .
    Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD measurement) .

Q. How can analogues be designed for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on modular sites for diversification:

  • Position 6 : Replace Br with Cl, I, or electron-withdrawing groups (e.g., CF₃) via halogen exchange or cross-coupling .
  • Position 2 : Vary methyl to ethyl/isopropyl to study steric effects on target engagement .
  • Ester Group : Substitute methyl with ethyl/propargyl esters to modulate lipophilicity and metabolic stability .
    Synthesize 15–20 analogues using parallel synthesis (e.g., microwave-assisted conditions) and screen via high-throughput assays (IC₀, EC₀) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.